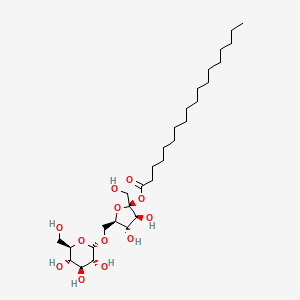

alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:

Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.

Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.

Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .

化学反応の分析

Types of Reactions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to produce sucrose and fatty acids.

Enzymatic Hydrolysis: Enzymes like lipases can catalyze the hydrolysis of the compound, yielding sucrose and fatty acids.

Common Reagents and Conditions

Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).

Major Products Formed

Sucrose: A disaccharide composed of glucose and fructose.

Fatty Acids: Such as stearic acid, depending on the specific fatty acid ester used in the synthesis.

科学的研究の応用

Chemistry

Alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate serves as a surfactant and emulsifier in chemical formulations. Its ability to reduce surface tension enhances the stability of emulsions, making it valuable in the development of new chemical products .

Biology

In biological research, this compound acts as a permeation enhancer , increasing the permeability of biological membranes. This property is particularly useful in drug delivery systems, where it facilitates the absorption of active pharmaceutical ingredients across cell membranes .

Medicine

The compound is being investigated for its potential in drug delivery systems due to its ability to enhance the bioavailability of drugs. Studies have shown that it can improve the absorption of mannitol and other therapeutic agents when used in formulations .

Industry

In industrial applications, this compound is used as an emulsifier and stabilizer in cosmetics, food products, and pharmaceuticals. Its low toxicity profile makes it suitable for consumer products where safety is paramount .

Toxicity and Environmental Impact

Toxicological studies indicate that this compound has low acute toxicity, with a NOAEL (No Observed Adverse Effect Level) of approximately 1970 mg/kg body weight per day for males and 2440 mg/kg for females . Environmental assessments suggest that its use in products like inkjet printers poses minimal risk to aquatic ecosystems, with predicted environmental concentrations being significantly low .

Case Studies

Several studies have highlighted the effectiveness of this compound in enhancing drug delivery:

- A study demonstrated that formulations containing this compound significantly improved the permeability of mannitol across excised rat intestinal membranes compared to control formulations lacking the surfactant .

- Another investigation focused on its role in enhancing the absorption of poorly soluble drugs, indicating potential for improving therapeutic efficacy in clinical settings .

作用機序

The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .

類似化合物との比較

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid. Similar compounds include:

Sucrose Monolaurate: Composed of sucrose and lauric acid, used as a surfactant and emulsifier.

Sucrose Stearate: Similar to this compound but with different fatty acid chains.

Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid, used in similar applications

This compound stands out due to its specific fatty acid chain, which imparts unique properties such as higher melting point and different solubility characteristics .

生物活性

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS Number: 37318-31-3) is a carbohydrate compound that exhibits various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C30H56O12

- Molecular Weight : 608.758 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 756.9 °C at 760 mmHg

- Flash Point : 233.3 °C

Biological Activity Overview

This compound is primarily known for its role as a sucrose fatty acid ester. These compounds are often used in food and cosmetic formulations due to their emulsifying properties. The biological activities of this compound can be categorized into several areas:

- Nutritional Aspects : This compound serves as a source of energy and has been studied for its potential prebiotic effects, promoting gut health by enhancing the growth of beneficial bacteria.

- Immunomodulatory Effects : Research indicates that polysaccharides derived from similar structures can modulate immune responses. For instance, certain glucans have been shown to enhance phagocytic activity in macrophages, suggesting that this compound may exhibit similar immunostimulatory properties .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various studies, which could extend to this compound.

Data Table of Biological Activities

| Activity Type | Findings | Source |

|---|---|---|

| Nutritional | Promotes beneficial gut bacteria growth | |

| Immunomodulatory | Enhances phagocytic activity in macrophages | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Study 1: Prebiotic Effects

A study investigated the prebiotic potential of various carbohydrate esters, including this compound. Results indicated an increase in beneficial gut microbiota, particularly Bifidobacteria and Lactobacilli, when administered in dietary formulations.

Case Study 2: Immunomodulatory Activity

In a controlled laboratory setting, the immunomodulatory effects of similar sucrose esters were evaluated. The study found that these compounds significantly enhanced the immune response by increasing the production of cytokines in macrophage cultures, suggesting that this compound may have comparable effects.

特性

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBOGHRNRJTFBS-GIAQMHKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。